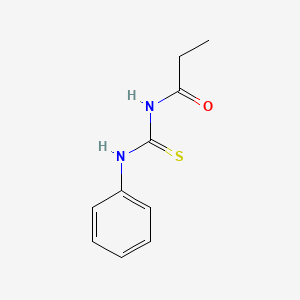
N-(anilinocarbonothioyl)propanamide
説明
N-(anilinocarbonothioyl)propanamide, also known as ANTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ANTA is a thioamide derivative of aniline and has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
科学的研究の応用
N-(anilinocarbonothioyl)propanamide has been extensively studied for its potential therapeutic applications. Studies have shown that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have anti-microbial activity against various bacteria and fungi.
作用機序
The mechanism of action of N-(anilinocarbonothioyl)propanamide is not fully understood. However, studies have shown that this compound inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, cancer, and immune response. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been found to decrease the production of nitric oxide, a molecule involved in inflammation, and increase the production of reactive oxygen species, which can induce apoptosis in cancer cells. This compound has also been shown to decrease the expression of matrix metalloproteinases, enzymes involved in cancer invasion and metastasis.
実験室実験の利点と制限
N-(anilinocarbonothioyl)propanamide has several advantages for lab experiments. This compound is relatively easy to synthesize and has been found to be stable under various conditions. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
N-(anilinocarbonothioyl)propanamide has shown promising results in various studies, and future research could focus on its potential therapeutic applications. Further studies could investigate the effects of this compound on different types of cancer and its potential use in combination with other anti-cancer drugs. Additionally, future research could investigate the potential use of this compound in the treatment of inflammatory diseases and infections.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound with various potential therapeutic applications. This compound has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. The mechanism of action of this compound is not fully understood, but studies have shown that it inhibits the activity of NF-κB and induces apoptosis in cancer cells. This compound has several advantages for lab experiments, but also has some limitations. Future research could focus on the potential therapeutic applications of this compound in cancer, inflammation, and infection.
合成法
N-(anilinocarbonothioyl)propanamide can be synthesized by the reaction of aniline with carbon disulfide in the presence of sodium hydroxide and subsequent reaction with 3-chloropropanoyl chloride. The reaction yields this compound with a yield of around 70%.
特性
IUPAC Name |
N-(phenylcarbamothioyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-2-9(13)12-10(14)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAVXYKSSAVAEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90933232 | |
| Record name | N-[(Phenylimino)(sulfanyl)methyl]propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14786-04-0 | |
| Record name | NSC131950 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131950 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(Phenylimino)(sulfanyl)methyl]propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



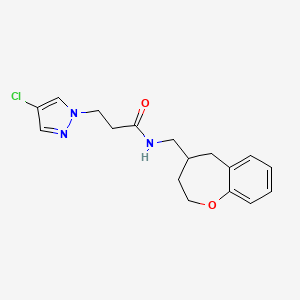
![N-{rel-(3R,4S)-4-cyclopropyl-1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-3-pyrrolidinyl}cyclohexanecarboxamide hydrochloride](/img/structure/B5633746.png)
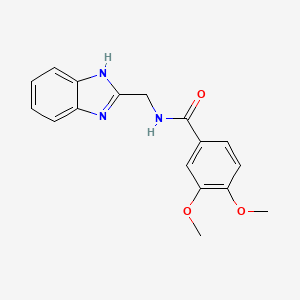
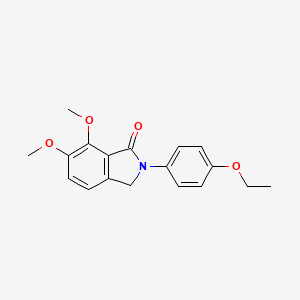
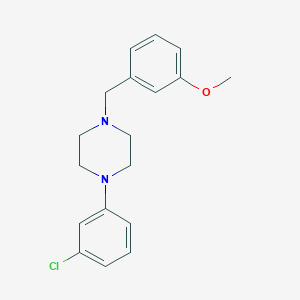
![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5633783.png)
![2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5633786.png)
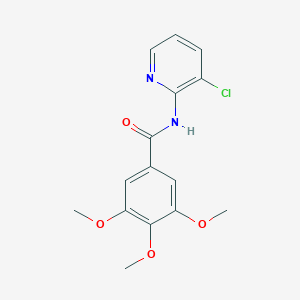
![N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]-N-(2-phenylethyl)acetamide hydrochloride](/img/structure/B5633790.png)
![8-(1H-indol-1-ylacetyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5633798.png)
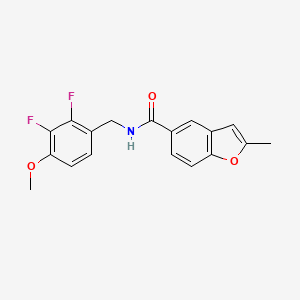
![1-methyl-2-oxo-8-(1,3-thiazol-4-ylmethyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5633806.png)
![2-(3-methoxypropyl)-8-[(2-methyl-1,3-thiazol-4-yl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5633810.png)
![2-isopropyl-5-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-4-methyl-1,3-thiazole](/img/structure/B5633826.png)